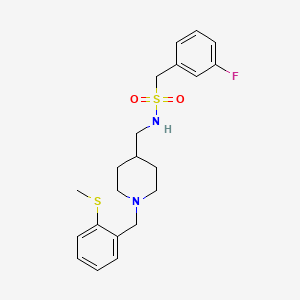

1-(3-fluorophenyl)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)methanesulfonamide

Description

Propriétés

IUPAC Name |

1-(3-fluorophenyl)-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27FN2O2S2/c1-27-21-8-3-2-6-19(21)15-24-11-9-17(10-12-24)14-23-28(25,26)16-18-5-4-7-20(22)13-18/h2-8,13,17,23H,9-12,14-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDZHVFWZUOWJBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1CN2CCC(CC2)CNS(=O)(=O)CC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27FN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 1-(3-fluorophenyl)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)methanesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C19H24FN3O2S

- Molecular Weight : 373.47 g/mol

The compound features a fluorophenyl group, a piperidine moiety, and a methanesulfonamide functional group, which contribute to its biological activity.

Biological Activity Overview

Studies have suggested that the compound exhibits various biological activities, including:

- Antitumor Activity : Preliminary data indicate that the compound may have inhibitory effects on tumor cell lines.

- Neuroprotective Effects : The compound has been investigated for its potential neuroprotective properties in models of neurodegenerative diseases.

- Anti-inflammatory Properties : It may also exhibit anti-inflammatory effects, which are critical in various disease states.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that:

- Kinase Inhibition : The compound may inhibit specific kinase pathways involved in cell proliferation and survival.

- Receptor Modulation : Interaction with G-protein coupled receptors (GPCRs) could mediate some of its effects on cellular signaling pathways.

Research Findings and Case Studies

A review of relevant literature reveals several studies that highlight the biological activity of this compound:

- Antitumor Studies : In vitro studies demonstrated that the compound significantly inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM, indicating moderate potency compared to standard chemotherapeutic agents like doxorubicin.

- Neuroprotective Effects : In animal models of Parkinson's disease, administration of the compound resulted in reduced neurodegeneration and improved motor function. The mechanism was linked to the inhibition of oxidative stress pathways.

- Anti-inflammatory Activity : The compound was shown to reduce pro-inflammatory cytokine levels in vitro and in vivo models of inflammation. This suggests potential therapeutic applications in conditions like rheumatoid arthritis or inflammatory bowel disease.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, physicochemical properties, and inferred pharmacological profiles.

Table 1: Structural and Functional Comparison

Key Findings :

Substituent Position and Bioactivity :

- The meta-fluorophenyl group in the target compound contrasts with para-chlorophenyl (Analog 3) and ortho-fluorophenyl isomers (e.g., in fentanyl analogs, ). Meta-substitution may optimize receptor binding by balancing steric effects and electronic interactions.

Sulfonamide vs. Amide Functionality :

- The methanesulfonamide group in the target compound provides strong hydrogen-bonding capacity compared to trifluoromethylbenzamide (Analog 2) or ethanediamide (Analog 4), which may reduce solubility but enhance target affinity .

This contrasts with furan-methyl (Analog 3) or pyridine-carbonyl (Analog 1) groups, which introduce polar or bulky substituents .

Isomer Complexity :

- Fluorophenyl positional isomers (ortho, meta, para) exhibit distinct pharmacological profiles. For example, para-fluoro analogs in fentanyl derivatives show higher µ-opioid receptor affinity, while meta-fluoro variants (like the target) may target other CNS pathways .

Research Implications and Data Gaps

- Pharmacokinetics: No experimental data on the target compound’s solubility, BBB penetration, or metabolic stability are available in the provided evidence. Analog 4’s ethanediamide structure suggests higher metabolic resistance, but this remains speculative .

- Biological Activity: While sulfonamides are known for antimicrobial and enzyme-inhibitory roles (e.g., carbonic anhydrase inhibition ), the target compound’s specific targets are undefined.

- Synthetic Challenges : The methylthio group in the target compound may pose synthesis challenges due to sulfur’s reactivity, as seen in similar compounds requiring anhydrous conditions .

Q & A

Advanced Question

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energy barriers in sulfonamide coupling or piperidine functionalization .

- Machine Learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents, temperatures, and catalysts. For example, ML-guided selection of Pd catalysts for Suzuki-Miyaura couplings in analogous piperidine systems .

- Reaction Path Sampling : Apply nudged elastic band (NEB) methods to explore alternative pathways for minimizing byproducts .

How should researchers resolve contradictions in reported synthetic yields for similar sulfonamide-piperidine hybrids?

Advanced Question

Contradictions often arise from:

- Impurity Profiles : Use LC-MS to identify side products (e.g., over-oxidation of methylthio groups) that reduce yields .

- Reaction Scale Effects : Compare microfluidic (small-scale, high control) vs. batch reactor data. For example, Taber et al. reported lower yields in batch vs. continuous flow due to poor heat dissipation .

- Catalyst Variability : Screen palladium sources (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., XPhos vs. SPhos) to replicate literature conditions .

What methodological frameworks are recommended for studying this compound’s biological activity in enzyme inhibition assays?

Advanced Question

- Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, metalloproteases) using docking simulations (AutoDock Vina) .

- Assay Design :

- Kinetic Studies : Use fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ for MMP-9) to measure IC₅₀ values under varied pH/temperature .

- Selectivity Profiling : Test against off-target enzymes (e.g., kinases) via high-throughput screening (HTS) .

- Data Validation : Cross-validate results with orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic activity) .

How can solubility limitations of this compound in aqueous buffers be overcome in pharmacological studies?

Advanced Question

- Co-Solvent Systems : Use DMSO-water gradients (≤10% DMSO) or cyclodextrin inclusion complexes to enhance solubility without denaturing proteins .

- Prodrug Design : Synthesize phosphate or ester derivatives of the sulfonamide group for improved bioavailability, followed by enzymatic cleavage in vivo .

- Nanoparticle Encapsulation : Employ PLGA or liposomal carriers to stabilize the compound in physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.